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molecular formula C17H19FN2 B8754077 1-[4-[(4-Fluorophenyl)methyl]phenyl]piperazine CAS No. 181207-57-8

1-[4-[(4-Fluorophenyl)methyl]phenyl]piperazine

Cat. No. B8754077
M. Wt: 270.34 g/mol
InChI Key: YUTPCJNQJBSNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723475

Procedure details

A mixture of 500 mg of 4-(4-fluorophenyl) methylaniline and 445 mg of bis(2-chloroethyl)amine hydrochloride was stirred at 100° C. for 2 hours, then gradually raised in temperature to 200° C. and then further stirred for 2 hours. This was then cooled to room temperature, then the product was purified by silica gel column chromatography (chloroform:methanol:water (2% acetic acid)=65:35:5) to obtain the above-referenced compound (5) in an amount of 503 mg (yield of 75%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.Cl.Cl[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]Cl>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]([N:13]3[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)=[CH:14][CH:15]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)CC1=CC=C(N)C=C1
Name
Quantity
445 mg
Type
reactant
Smiles
Cl.ClCCNCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually raised in temperature to 200° C.
STIRRING
Type
STIRRING
Details
further stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
This was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography (chloroform:methanol:water (2% acetic acid)=65:35:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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